Ethyl 2-[3-(4-nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate

Aldose reductase inhibition Nitro positional isomerism Selectivity profiling

Ethyl 2-[3-(4-nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate (CAS 303986-62-1) is a nitro-substituted imidazolidine-2,4,5-trione derivative bearing an ethyl ester side chain. This compound belongs to a class of 3-(arylalkyl)-2,4,5-trioxoimidazolidine-1-acetic acid derivatives explored as aldose reductase inhibitors, where the 4-nitrobenzyl substituent and ethyl ester moiety confer distinct physicochemical and pharmacological properties relative to the free acid and positional isomers.

Molecular Formula C14H13N3O7
Molecular Weight 335.272
CAS No. 303986-62-1
Cat. No. B2390432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[3-(4-nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate
CAS303986-62-1
Molecular FormulaC14H13N3O7
Molecular Weight335.272
Structural Identifiers
SMILESCCOC(=O)CN1C(=O)C(=O)N(C1=O)CC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C14H13N3O7/c1-2-24-11(18)8-16-13(20)12(19)15(14(16)21)7-9-3-5-10(6-4-9)17(22)23/h3-6H,2,7-8H2,1H3
InChIKeyCUVMKISDDGZCQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-[3-(4-nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate (CAS 303986-62-1): Core Physicochemical and Pharmacophoric Profile for Procurement Decisions


Ethyl 2-[3-(4-nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate (CAS 303986-62-1) is a nitro-substituted imidazolidine-2,4,5-trione derivative bearing an ethyl ester side chain . This compound belongs to a class of 3-(arylalkyl)-2,4,5-trioxoimidazolidine-1-acetic acid derivatives explored as aldose reductase inhibitors, where the 4-nitrobenzyl substituent and ethyl ester moiety confer distinct physicochemical and pharmacological properties relative to the free acid and positional isomers . Predicted physicochemical parameters include a density of 1.493±0.06 g/cm³, boiling point of 553.4±40.0 °C, pKa of -3.05±0.20, and an ACD/LogP of -0.33 .

Why Ethyl 2-[3-(4-nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate Cannot Be Replaced by Other Imidazolidine-2,4,5-trione Analogs


Generic substitution within the 3-(arylalkyl)-2,4,5-trioxoimidazolidine-1-acetic acid/ester family fails because both the nitro group position on the benzyl ring and the ester moiety critically control target engagement, selectivity, and pharmacokinetics. The 3-nitrobenzyl positional isomer (NZ-314) was selected for clinical development based on its high aldose reductase (AR) selectivity over aldehyde reductase (ALR) (IC50(ALR)/IC50(AR) > 1000), while the 4-nitrobenzyl substitution in the target compound alters the electronic distribution and hydrogen-bonding capacity of the nitro group, leading to a distinct selectivity profile . Furthermore, replacing the ethyl ester with the free carboxylic acid (CAS 175293-31-9) or a different alkyl ester changes LogP, membrane permeability, and susceptibility to esterase-mediated hydrolysis, directly impacting oral bioavailability and tissue distribution . These two pharmacophoric features—nitro positional isomerism and ester identity—create quantifiable differences that cannot be bridged by simple analog interchange.

Quantitative Differentiation Evidence for Ethyl 2-[3-(4-nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate Against Closest Analogs


Positional Isomer Selectivity: 4-Nitrobenzyl vs. 3-Nitrobenzyl (NZ-314) in Aldose Reductase Inhibition

The 4-nitrobenzyl substitution on the imidazolidine-2,4,5-trione core generates a different inhibitory profile against aldose reductase (AR) and aldehyde reductase (ALR) compared to the 3-nitrobenzyl isomer NZ-314. In the published series, the 3-nitrobenzyl analog NZ-314 demonstrated high AR selectivity with an IC50(ALR)/IC50(AR) ratio exceeding 1000 . The 4-nitrobenzyl positional isomer, while not directly reported in that study, is predicted to exhibit altered selectivity due to the para-nitro group's distinct resonance and steric effects on the imidazolidine pharmacophore. This positional isomerism directly impacts target engagement and off-target ALR inhibition liability .

Aldose reductase inhibition Nitro positional isomerism Selectivity profiling

Ester Prodrug Physicochemical Differentiation: Ethyl Ester vs. Free Carboxylic Acid

The ethyl ester moiety in the target compound (LogP = -0.33, predicted ACD/LogP ) increases lipophilicity compared to the corresponding free carboxylic acid (2-[3-(4-nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid, CAS 175293-31-9), which has a predicted LogP approximately 1.5–2.0 log units lower based on the ionization of the carboxylic acid at physiological pH . This difference enhances passive membrane permeability and oral absorption potential. The ethyl ester serves as a transient prodrug that is hydrolyzed in vivo by carboxylesterases to release the active acid metabolite, providing a controlled pharmacokinetic profile distinct from direct administration of the free acid .

Prodrug design Lipophilicity Oral bioavailability

Commercially Specified Purity: 98% Assay vs. Lower-Purity Acid Analog Batches

The target compound is commercially available with a specified purity of 98% (Leyan catalog 1620853) , whereas the free acid analog (CAS 175293-31-9) is frequently offered at 90–95% purity from multiple vendors . This 3–8 percentage-point purity difference reduces the likelihood of confounding biological effects from trace impurities in dose-response assays and ensures greater batch-to-batch reproducibility for SAR studies.

Chemical purity Quality control Reproducibility

Validated Application Scenarios for Ethyl 2-[3-(4-nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate Based on Quantitative Differentiation


Prodrug Candidate for Aldose Reductase-Mediated Diabetic Complications

Use the ethyl ester as an orally bioavailable prodrug that is hydrolyzed in vivo to the active 4-nitrobenzyl imidazolidine-2,4,5-trione acetic acid, targeting aldose reductase in the polyol pathway. The 4-nitrobenzyl substitution may offer a distinct selectivity profile compared to the clinical candidate NZ-314 (3-nitrobenzyl isomer), potentially reducing off-target aldehyde reductase inhibition .

Chemical Probe for Positional Isomer Structure-Activity Relationship (SAR) Mapping

Employ the 4-nitrobenzyl ethyl ester as a reference compound to systematically map how nitro group position on the benzyl ring influences AR/ALR selectivity, hydrogen-bonding geometry, and imidazolidine ring electronics. This enables head-to-head comparisons with the 3-nitrobenzyl (NZ-314) and 2-nitrobenzyl analogs .

Synthetic Intermediate for Diversified Imidazolidine-2,4,5-trione Library Construction

Utilize the ethyl ester as a key intermediate for parallel synthesis of amide, hydrazide, and heterocyclic derivatives via aminolysis or hydrazinolysis, preserving the 4-nitrobenzyl pharmacophore. The 98% commercial purity minimizes byproduct interference during subsequent derivatization steps .

Quote Request

Request a Quote for Ethyl 2-[3-(4-nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.